1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine
Overview
Description
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine is a compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine typically involves a multi-step process. The reaction conditions often involve the use of solvents like chloroform, methanol, and dichloromethane, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-allergic and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including histamine receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it acts as an antagonist at histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses . The compound’s structure allows it to fit into the receptor binding site, blocking histamine from exerting its effects .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine can be compared with other piperazine derivatives such as:
Levocetirizine: Known for its potent anti-allergic properties.
Diphenhydramine: A classic antihistamine with sedative effects.
Promethazine: Another antihistamine with antiemetic properties.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity and selectivity for histamine receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c1-27-23-11-8-19(21-4-2-3-5-22(21)23)17-26-14-12-25(13-15-26)16-18-6-9-20(24)10-7-18/h2-11H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYTVFKHRIIMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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